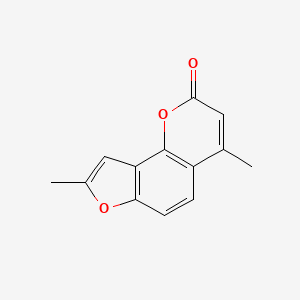

4,5'-Dimethylangelicin

描述

Historical Context and Discovery within Angular Furocoumarins

The parent compound of angular furocoumarins, angelicin (B190584), was first isolated in 1934 from the roots of Angelica archangelica L. derpharmachemica.com While angelicin itself demonstrated poor photosensitizing activity, its unique angular structure spurred further investigation into its derivatives. derpharmachemica.com This led to the chemical synthesis of various angelicin analogs, including 4,5'-Dimethylangelicin, in an effort to enhance specific properties and understand structure-activity relationships. derpharmachemica.comnih.gov

The synthesis of methyl-substituted angelicins, such as this compound, was a strategic effort to increase the compound's hydrophobicity and, consequently, its ability to interact with and photobind to DNA. derpharmachemica.com Researchers hypothesized that adding methyl groups at specific positions on the angelicin molecule could enhance its biological activity without inducing the skin phototoxicity associated with linear furocoumarins like psoralens. derpharmachemica.com This synthetic approach allowed for the creation of a molecule tailored for specific research purposes, particularly for studying DNA interactions without the cross-linking capabilities of psoralens. karger.comderpharmachemica.com

Significance of this compound in Academic Research

This compound has emerged as a significant tool in academic research primarily due to its distinct photochemical behavior. Unlike the linear psoralens, which can form both monoadducts and interstrand cross-links in DNA upon UVA irradiation, the angular structure of this compound predominantly allows for the formation of monoadducts. karger.comnih.gov This monofunctional activity is crucial for researchers seeking to study the biological consequences of single-strand DNA damage without the confounding effects of cross-linking.

The compound's ability to intercalate into the DNA helix in the absence of light (dark binding) and subsequently form covalent bonds with pyrimidine (B1678525) bases (primarily thymine) upon photoactivation has made it an invaluable probe for exploring DNA structure and repair mechanisms. nih.gov Studies have shown that this compound has preferred binding sites within the DNA macromolecule, specifically targeting alternating sequences of purine (B94841) and pyrimidine bases. nih.gov The photochemical addition, however, shows a higher preference for alternating A-T sequences. nih.gov This specificity allows for targeted investigations into DNA damage and repair pathways.

Furthermore, its potent antiproliferative activity, demonstrated by its capacity to inhibit DNA and RNA synthesis in tumor cells upon irradiation, has positioned it as a model compound for research into potential photochemotherapeutic agents. nih.govmedchemexpress.com

Overview of Key Research Avenues for this compound

The unique properties of this compound have opened up several key avenues of scientific inquiry.

DNA Interaction and Adduct Formation: A primary focus of research has been the detailed characterization of its interaction with DNA. Upon irradiation, this compound forms a C4-cycloaddition product with the 5,6-double bond of thymine (B56734), resulting in a furan-side monoadduct. karger.com The specific adduct has been isolated and characterized as having a cis-syn configuration. karger.com This monofunctional binding is a key feature that distinguishes it from bifunctional psoralens. Research has identified that it preferentially binds to alternating purine-pyrimidine sequences in DNA in the ground state. nih.gov

Photochemotherapy Research: While not used in clinical treatments, this compound and its derivatives are studied as potential agents for photochemotherapy. nih.govnih.gov Research in this area explores how its ability to form DNA monoadducts upon UVA activation can inhibit cell proliferation. Studies have shown it possesses strong antiproliferative activity against various cell lines by inhibiting DNA and RNA synthesis. nih.govmedchemexpress.com Derivatives have been synthesized to improve properties like water solubility to enhance their potential as research agents in photochemotherapy models. nih.gov

Antiproliferative and Mutagenic Studies: The compound's ability to inhibit cell growth has been extensively studied. In laboratory settings, it has demonstrated effective inhibition of the growth of Ehrlich ascites tumor cells and E. coli cultures. nih.govmedchemexpress.com Comparative studies on its mutagenic activity in hamster cells, when activated by UVA light, have shown its effectiveness in inducing mutations, with an efficiency comparable to psoralen (B192213) but less than 8-methyl-psoralen. nih.gov

Table 1: Comparative Research Findings for Furocoumarins

| Feature | This compound | Angelicin | Psoralen |

|---|---|---|---|

| Structure | Angular | Angular | Linear |

| Primary DNA Adduct | Monofunctional (furan-side) karger.com | Monofunctional derpharmachemica.com | Bifunctional (cross-links) |

| DNA Binding Affinity | Increased affinity due to methyl groups derpharmachemica.com | Lower affinity derpharmachemica.com | High affinity |

| Mutagenic Activity | Effective, comparable to psoralen nih.gov | Lower than DMA nih.gov | Effective nih.gov |

| Antiproliferative Activity | Strong nih.govmedchemexpress.com | Appreciable, but lower than DMA derpharmachemica.com | Strong |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Angelicin |

| Psoralen |

| 8-methoxypsoralen (8-MOP) |

| Thymine |

| 4'-aminomethyl-4,5'-dimethylangelicin |

| 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin |

Structure

3D Structure

属性

CAS 编号 |

4063-41-6 |

|---|---|

分子式 |

C13H10O3 |

分子量 |

214.22 g/mol |

IUPAC 名称 |

4,8-dimethylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C13H10O3/c1-7-5-12(14)16-13-9(7)3-4-11-10(13)6-8(2)15-11/h3-6H,1-2H3 |

InChI 键 |

PFFGIQUVLUEURV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |

规范 SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |

其他CAS编号 |

4063-41-6 |

同义词 |

4,5'-dimethylangelicin |

产品来源 |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of 4,5 Dimethylangelicin

General Synthetic Strategies for Furocoumarins Applied to 4,5'-Dimethylangelicin

The construction of the furocoumarin scaffold, particularly the furan (B31954) ring fused to the coumarin (B35378) base, is central to the synthesis of this compound. Several classical and modern synthetic routes are employed, often starting from a substituted hydroxycoumarin precursor.

A common and traditional strategy for forming the furan ring of furocoumarins involves the introduction of an allyl group onto a hydroxycoumarin, followed by cyclization and dehydrogenation. This process typically begins with the etherification of a hydroxycoumarin with an allylic halide in the presence of a base like potassium carbonate. nih.gov The resulting allylic ether is then subjected to cyclization.

For angelicin-type structures, the starting material is often a 7-hydroxycoumarin. The subsequent cyclization of the corresponding allylhydroxycoumarin can be induced in an acidic medium, such as with sulfuric acid. nih.govsemanticscholar.org This step is followed by a dehydrogenation reaction to form the aromatic furan ring. Reagents like palladium (Pd) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for this dehydrogenation step, yielding the final furocoumarin product. nih.govsemanticscholar.org

The Claisen rearrangement is a powerful, thermally-driven, pericyclic reaction that forms a carbon-carbon bond and is widely used in organic synthesis. wikipedia.org In the context of furocoumarin synthesis, it involves the nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol. organic-chemistry.orglscollege.ac.in This intermediate can then undergo cyclization to form the furan ring. nih.gov The reaction is concerted and proceeds through a highly ordered cyclic transition state. wikipedia.org

This rearrangement has been effectively utilized for the synthesis of derivatives of this compound. For instance, a rapid and efficient synthesis of 4'-(amino)-methyl-4,5'-dimethylangelicin and 4'-(methoxy)-methyl-4,5'-dimethylangelicin has been reported. nih.govsemanticscholar.org This method involves the Claisen rearrangement of precursor molecules, specifically 4-methyl-7-[4-(amino)-but-2-ynyloxy]-coumarins and 4-methyl-7-[4-(methoxy)-but-2-ynyloxy]-coumarins, under microwave irradiation. nih.govsemanticscholar.org The use of microwave heating can dramatically accelerate the reaction compared to conventional heating methods. semanticscholar.org

Table 1: Synthesis of this compound Derivatives via Claisen Rearrangement

| Derivative | Precursor | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| 4'-(amino)-methyl-4,5'-dimethylangelicin | 4-methyl-7-[4-(amino)-but-2-ynyloxy]-coumarin | Claisen Rearrangement | Microwave Irradiation | semanticscholar.org, nih.gov |

Oxidative cyclization offers a more direct route to the furocoumarin ring system from an allylhydroxycoumarin precursor, bypassing the need for a separate dehydrogenation step. In this approach, the furan ring is formed through an oxidation reaction that simultaneously promotes cyclization.

A notable example of this strategy involves the use of palladium chloride (PdCl₂) as a reagent. nih.govsemanticscholar.org Allylhydroxycoumarins can be treated with PdCl₂ to directly afford the corresponding furocoumarin in good yields. nih.govsemanticscholar.org This method is advantageous due to its operational simplicity and efficiency. The direct oxidative cyclization of 1,5-dienes is a valuable method for preparing substituted tetrahydrofurans, and related reactions can be applied to natural product synthesis. beilstein-journals.org In the broader context of organic synthesis, oxidative cyclization can be mediated by various reagents, including hypervalent iodine, and is a key step in the biosynthesis of many natural products. nih.govmdpi.com

Regioselectivity Considerations in this compound Synthesis

A significant challenge in the synthesis of angular furocoumarins like this compound is controlling the regioselectivity of the furan ring formation. wikipedia.org The cyclization of the intermediate derived from a 7-hydroxycoumarin can potentially occur at either the C6 or C8 position of the coumarin nucleus. Cyclization at the C6 position leads to the formation of a linear furocoumarin (a psoralen), while cyclization at the C8 position yields the desired angular furocoumarin (an angelicin).

Design and Synthesis of this compound Derivatives

To enhance its properties, the this compound scaffold has been modified through the introduction of various functional groups. byjus.com The design of these derivatives often aims to improve characteristics such as water solubility or DNA binding affinity.

Research has focused on introducing functional groups at the 4'-position of the furan ring. These substitutions are designed to modulate the molecule's biological and physicochemical properties without disrupting the core furocoumarin structure essential for its activity.

Amino Group: Several amino-containing derivatives have been synthesized. The introduction of a 4'-aminomethyl group results in a compound with markedly increased affinity for DNA in the dark, although this particular substitution was found to inhibit subsequent photobinding. nih.gov To overcome this, a derivative with a longer linking chain, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, was prepared. nih.gov This water-soluble derivative effectively intercalates with and photobinds to DNA. nih.gov The synthesis of 4'-(amino)-methyl-4,5'-dimethylangelicins has also been achieved via a microwave-assisted Claisen rearrangement. nih.govsemanticscholar.org

Methoxy Group: A 4'-(methoxymethyl) derivative of this compound has been successfully prepared. nih.gov The synthesis of 4'-(methoxy)-methyl-4,5'-dimethylangelicins was also accomplished using a microwave-assisted Claisen rearrangement of the corresponding 4-methyl-7-[4-(methoxy)-but-2-ynyloxy]-coumarin. nih.govsemanticscholar.org

Hydroxymethyl Group: The synthesis of 4'-(hydroxymethyl)-4,5'-dimethylangelicin has been reported as a strategy to create new monofunctional reagents for DNA. nih.gov This derivative forms a complex with DNA and undergoes photoaddition upon UV-A irradiation, showing the highest photobinding to DNA among the aminomethyl and methoxymethyl analogs prepared in the same study. nih.gov

Table 2: Synthesized Derivatives of this compound with Functional Groups

| Derivative Name | Functional Group Introduced | Position of Substitution | Reference |

|---|---|---|---|

| 4'-(aminomethyl)-4,5'-dimethylangelicin | Aminomethyl | 4' | nih.gov |

| 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin | N,N-dimethylaminoethoxymethyl | 4' | nih.gov |

| 4'-(methoxy)-methyl-4,5'-dimethylangelicin | Methoxy | 4' | semanticscholar.org, nih.gov |

| 4'-(methoxymethyl)-4,5'-dimethylangelicin | Methoxymethyl | 4' | nih.gov |

Synthesis of Water-Soluble Analogs for Enhanced Research Utility

To overcome the limitations posed by the low water solubility of this compound, researchers have synthesized more soluble derivatives to improve their utility in biological studies. elifesciences.org A key strategy involves the introduction of hydrophilic functional groups onto the parent furocoumarin structure.

A notable example is the synthesis of 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin. nih.gov This water-soluble derivative was prepared by creating a longer chain that links an amino group to the planar furocoumarin part of the molecule. nih.gov This modification significantly improves its solubility, facilitating its application in aqueous environments typical of biological systems. nih.govmdpi.com

The introduction of the N,N-dimethylaminoethoxymethyl group at the 4'-position of this compound has been shown to be particularly effective. This analog not only exhibits enhanced solubility but also maintains the ability to form intercalated complexes with DNA. nih.gov Interestingly, this derivative demonstrates high photobinding to DNA, a property that was significantly lower in a previously synthesized analog, 4'-aminomethyl-4,5'-dimethylangelicin. nih.gov This highlights the critical role that the geometry of intercalation plays in the subsequent covalent photobinding to macromolecules like DNA. nih.gov The high photobiological activity of this water-soluble derivative, including its ability to inhibit DNA and RNA synthesis, underscores its potential for further investigation in photochemotherapy. nih.gov

Table 1: Comparison of this compound and its Water-Soluble Analogs

| Compound | Chemical Modification | Key Properties |

| This compound | Parent Compound | Low water solubility. |

| 4'-Aminomethyl-4,5'-dimethylangelicin | Introduction of an aminomethyl group. | Forms intercalated complex with DNA, but shows poor photobinding. nih.gov |

| 4'-N,N-Dimethylaminoethoxymethyl-4,5'-dimethylangelicin | Addition of a dimethylaminoethoxymethyl group. | Water-soluble, effectively forms intercalated complexes with DNA, and exhibits high photobinding to the macromolecule. nih.gov |

Development of Specific Adduct-Forming Derivatives for Nucleic Acid Labeling

The ability of this compound to form monofunctional adducts with DNA upon photoactivation has spurred the development of derivatives designed for nucleic acid labeling. nih.govacs.org These derivatives are engineered to carry a reporter molecule, such as biotin (B1667282), enabling the detection and identification of specific nucleic acid sequences. nih.gov

One approach involves synthesizing angelicin (B190584) derivatives that can be used to label nucleic acids with biotin. nih.gov These reagents are designed to form monoadducts, which is a crucial feature for their application in hybridization assays. nih.gov The synthesis of such derivatives often involves creating a linker between the angelicin moiety and the biotin label. Research has shown that the nature of this linker, such as a polyamine or a polyethylene (B3416737) oxide chain, can influence the sensitivity of the labeled nucleic acid probes in hybridization experiments. nih.gov

Another strategy for creating derivatives for labeling is the introduction of a reactive group, such as an N-hydroxysuccinimide (NHS) ester. medchemexpress.com The resulting compound, this compound-NHS, is a modified version of the parent molecule that can readily react with primary amino groups on other molecules, facilitating their conjugation. medchemexpress.comthermofisher.com This allows for the covalent attachment of this compound to probes or other biomolecules for various research applications.

Table 2: Examples of this compound Derivatives for Nucleic Acid Labeling

| Derivative Type | Reporter/Reactive Group | Linker Type (if applicable) | Application |

| Biotinylated Angelicin | Biotin | Polyamine or Polyethylene Oxide | Nucleic acid labeling for hybridization assays. nih.gov |

| NHS-Ester Derivative | N-Hydroxysuccinimide (NHS) Ester | Not applicable | Covalent attachment to amine-containing molecules for labeling purposes. medchemexpress.com |

Iii. Photophysical and Photochemical Characterization of 4,5 Dimethylangelicin

Photophysical Properties and Excited State Dynamics of 4,5'-Dimethylangelicin

Upon absorption of UVA light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). The relative efficiencies of these competing pathways are dictated by the molecule's intrinsic properties and its surrounding environment.

Quantum Yields of Triplet State Formation

The formation of an excited triplet state is a critical pathway for many photosensitizers, as this species is often responsible for subsequent photochemical reactions. The existence of a triplet state for the angelicin (B190584) family is confirmed through their ability to generate singlet oxygen, a process that requires energy transfer from the sensitizer's triplet state to ground-state molecular oxygen. nih.gov While a specific triplet quantum yield (ΦT) for this compound is not prominently reported in the surveyed literature, data from analogous compounds provide insight. The low quantum yield of singlet oxygen generation by the parent compound, angelicin, suggests that intersystem crossing to the triplet state may not be the dominant decay pathway from the excited singlet state. nih.gov

Fluorescence Characteristics and Lifetimes in Varying Environments

Fluorescence is the radiative decay process from the excited singlet state back to the ground state. The efficiency of this process is measured by the fluorescence quantum yield (Φf), while the duration the molecule spends in the excited singlet state is known as the fluorescence lifetime (τf). These parameters are crucial for understanding the excited state dynamics and the competition between radiative and non-radiative decay pathways.

Specific experimental values for the fluorescence quantum yield and lifetime of this compound in various solvents were not available in the reviewed literature. However, studies on derivatives mention that photophysical data are critical for understanding their interaction with DNA, implying that the geometry of the molecule in its environment plays a key role in its de-excitation pathways. nih.gov

Influence of Solvent Polarity and Proticity on Photophysical Behavior

The nature of the solvent can significantly modulate the photophysical properties of a molecule. Changes in solvent polarity and proticity (the ability to donate protons) can alter the energy levels of the ground and excited states, thereby affecting absorption and emission spectra, quantum yields, and lifetimes. For many organic molecules, an increase in solvent polarity can lead to a stabilization of charge-transfer states, often resulting in a red-shift (bathochromic shift) of the emission spectrum.

Detailed experimental studies on the specific effects of a range of solvents on the photophysical behavior of this compound are not extensively documented in the available literature. However, it is established that for furocoumarins, the environment is a critical determinant of the deactivation pathways of the excited states, influencing the balance between fluorescence, intersystem crossing to the triplet state, and photoreactions with available substrates. nih.gov

Singlet Oxygen Generation by this compound and its Analogs

One of the key photochemical processes initiated by the triplet state of a photosensitizer is the generation of singlet oxygen (¹O₂). This occurs via a Type II photosensitization mechanism, where the triplet-state sensitizer (B1316253) transfers its energy to ground-state triplet oxygen (³O₂), a highly efficient process that produces the reactive and cytotoxic ¹O₂ species.

The ability of furocoumarins, including angelicin and its analogs, to produce singlet oxygen upon UVA irradiation has been demonstrated. nih.govnih.gov The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process. For the parent compound angelicin, the quantum yield in a carbon tetrachloride (CCl₄) solvent was measured to be very low, at 0.0026. nih.gov This suggests that while singlet oxygen generation is a possible outcome of photoactivation, it is a minor pathway compared to other processes such as direct photoreactions with substrates.

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

| Angelicin | 0.0026 | CCl₄ |

| Psoralen (B192213) | 0.0055 | CCl₄ |

| 8-Methoxypsoralen | 0.0020 | CCl₄ |

| Data sourced from nih.gov |

Photoreaction Pathways and Photoproduct Formation

When in close proximity to biological macromolecules like DNA, the excited states of this compound can undergo direct photochemical reactions, leading to the formation of stable covalent adducts. This is considered a primary mechanism of its biological activity.

Cycloadduct Formation with Pyrimidine (B1678525) Bases

Upon irradiation at 365 nm in the presence of DNA, this compound primarily undergoes a [2+2] cycloaddition reaction with pyrimidine bases, particularly thymine (B56734). nih.gov Research has shown that the major photoproduct formed is a furan-side cycloadduct with thymine, characterized by a cis-syn stereochemistry. nih.gov

In addition to this main adduct, the photoreaction of this compound with DNA also yields two minor pyrone-side adducts, which have been identified as having both cis-syn and cis-anti stereochemistry. nih.gov The formation of these different regioisomers and stereoisomers highlights the role that the methyl groups on the angelicin scaffold play in directing the orientation of the molecule within the DNA helix prior to photoreaction. nih.gov

| Reactant | Major Photoproduct | Minor Photoproducts |

| This compound + Thymine (in DNA) | Furan-side C4-cycloadduct (cis-syn) | Pyrone-side C4-cycloadducts (cis-syn and cis-anti) |

| Data sourced from nih.gov |

Dimerization Mechanisms and Photodimer Characterization

Upon irradiation in solution, angular furocoumarins like this compound can undergo photodimerization, a process where two molecules covalently bond to form a dimer. While direct and exhaustive studies on the photodimerization of this compound are not extensively detailed in the available literature, significant insights can be drawn from research on its isomers, such as 6,5'-dimethylangelicin (B1207192).

Research on 6,5'-dimethylangelicin, when irradiated in a water-ethanol solution, has shown the formation of C4-cyclodimers. nih.gov This type of dimerization involves a [2+2] cycloaddition reaction at the C4 position of the pyrone ring. Two distinct types of dimers have been identified for this isomer: a pyrone-pyrone dimer and a more unusual pyrone-furan dimer. nih.gov The pyrone-pyrone dimer is analogous to those formed by psoralens, which are linear furocoumarins. The pyrone-furan dimer, however, represents a different mode of cycloaddition. The characterization of these dimers was accomplished using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For 6,5'-dimethylangelicin, the pyrone-furan dimer has been identified as having a cis-syn configuration. nih.gov Given the structural similarities between this compound and its 6,5'-isomer, it is highly probable that this compound also undergoes C4-cycloaddition to form similar pyrone-pyrone and pyrone-furan dimers. The general mechanism for such photochemical [2+2] cycloadditions often involves the formation of an excited state of one molecule which then reacts with a ground-state molecule.

Table 1: Postulated Photodimers of this compound (based on data from its isomer, 6,5'-dimethylangelicin)

| Dimer Type | Linkage | Stereochemistry (Observed in Isomer) |

| Pyrone-Pyrone | C4-cycloaddition | Not specified |

| Pyrone-Furan | C4-cycloaddition | cis-syn |

This table is based on findings for the isomer 6,5'-dimethylangelicin and represents a likely, but not directly confirmed, dimerization pattern for this compound.

Iv. Molecular Interaction Studies of 4,5 Dimethylangelicin with Nucleic Acids

Non-Covalent Interaction with DNA in the Absence of Light

Intercalation Complex Formation with DNA

In the absence of light, 4,5'-dimethylangelicin is capable of forming a non-covalent intercalation complex with DNA. nih.govkarger.com This interaction involves the insertion of the planar furocoumarin molecule between the base pairs of the DNA double helix. karger.comresearchgate.net The formation of this complex is a prerequisite for the subsequent photochemical reactions that occur upon irradiation. karger.com Studies have shown that the hydrophobicity of the furocoumarin molecule significantly influences the formation of this intercalated complex. karger.com The stability of this complex is determined by various non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-π stacking interactions between the aromatic rings of the angelicin (B190584) derivative and the DNA bases. researchgate.net

Research indicates that this compound shows a preference for binding to specific DNA sequences. The preferred sites for this dark binding are characterized by an alternating sequence of purine (B94841) and pyrimidine (B1678525) bases on each strand of the DNA. nih.gov This preference is observed without a significant difference between A-T and C-G base pairs. nih.gov

Binding Parameters and Affinity Studies with Synthetic and Natural DNA

The binding affinity of this compound to various DNA structures has been a subject of detailed investigation. Studies involving both synthetic and natural DNA have revealed that the affinity is influenced by the base sequence of the DNA. nih.gov As mentioned previously, alternating purine-pyrimidine sequences are the preferred binding sites for the non-covalent interaction. nih.gov

Quantitative analysis of the binding process provides key parameters that describe the strength of the interaction. While specific binding constants for this compound are not always explicitly detailed in the provided context, the general methodology for determining such parameters for small molecules binding to DNA is well-established. These methods often involve techniques like spectrophotometry, spectrofluorometry, and equilibrium dialysis to determine the association constant (K) and the number of binding sites. For instance, a study on a different DNA-binding agent, leinamycin, used a competition binding assay to determine an apparent binding constant of approximately 4.3 ± 0.4 × 10³ M⁻¹. nih.gov Such quantitative data is crucial for comparing the binding affinities of different compounds and for understanding the structure-activity relationship.

The following table summarizes the preferential binding sites for this compound in its non-covalent interaction with DNA:

| DNA Type | Preferred Binding Sequence | Reference |

| Synthetic and Natural DNA | Alternating purine and pyrimidine bases | nih.gov |

Photo-induced Covalent Adduct Formation with DNA and RNA

Upon exposure to ultraviolet A (UVA) light, this compound can form covalent bonds with the pyrimidine bases of nucleic acids, primarily thymine (B56734). karger.comwikipedia.org This photo-induced reaction leads to the formation of stable monoadducts. karger.comnih.gov

Mechanisms of Photobinding to Nucleic Acids

The photochemical reaction of this compound with DNA involves a [2+2] cycloaddition between the furocoumarin and a pyrimidine base, most commonly thymine. karger.com This reaction can occur at either the 3,4-pyrone or the 4',5'-furan side of the angelicin molecule. karger.com However, for this compound, the formation of 4',5'-furan-side monoadducts is the predominant outcome. karger.comnih.gov A specific 4',5'-monoadduct between this compound and thymine has been isolated and characterized to have a cis-syn configuration. karger.com

Fluorescence studies suggest that different DNA sequences can influence the type of adduct formed. For instance, alternating C-G regions appear to favor the formation of fluorescent 4',5'-adducts. nih.gov The initial non-covalent intercalation is a critical step that positions the furocoumarin in close proximity to the DNA bases, facilitating the subsequent covalent bond formation upon photoactivation. karger.com

Specificity of Adduct Formation and Lack of Cross-Linkages

A key characteristic of this compound is its inability to form interstrand cross-links in DNA. nih.gov This is in contrast to bifunctional psoralens, which can form both monoadducts and interstrand cross-links. The angular geometry of angelicin derivatives like this compound prevents the formation of a second covalent bond with a base on the complementary DNA strand. thegoodscentscompany.com

The photoreaction of this compound with DNA is highly specific, primarily forming 4',5'-monoadducts with thymine residues. karger.comnih.gov Studies have shown that the preferred sites for this covalent addition have stricter requirements than those for non-covalent binding. Specifically, alternating A-T sequences, such as those found in poly[d(A-T)], are the most favorable sites for the photochemical addition of this compound. nih.gov

The following table summarizes the key aspects of the photo-induced covalent adduct formation of this compound with nucleic acids:

| Feature | Description | Reference |

| Primary Adduct Type | 4',5'-furan-side monoadducts with thymine | karger.comnih.gov |

| Adduct Stereochemistry | cis-syn configuration | karger.com |

| Preferred Photobinding Site | Alternating A-T sequences (e.g., in poly[d(A-T)]) | nih.gov |

| Cross-linking Ability | Forms only monoadducts; does not form interstrand cross-links | nih.gov |

| Influencing Factors | Wavelength of UVA light, concentration of the compound | nih.govgoogleapis.com |

Influence of Intercalation Geometry on Subsequent Photobinding

The process of photobinding for this compound is critically dependent on its initial non-covalent intercalation into the DNA double helix. The specific geometry of this intercalated complex is a determining factor for the subsequent formation of covalent adducts upon UVA irradiation. The angular structure of angelicin derivatives, including this compound, is fundamental to this geometric relationship.

Research indicates that due to its angular nature, when this compound intercalates into DNA, only one of its two photoreactive sites—the 3,4- or the 4',5'-double bond—can align appropriately with the 5,6-double bond of a pyrimidine base on an adjacent DNA strand. karger.com This constrained alignment within the intercalation pocket is the primary reason for the monofunctional behavior of angelicins, as it prevents the formation of interstrand cross-links, which would require both photoreactive sites to be in proximity to pyrimidine bases on opposite strands simultaneously. karger.com The predominant photoreaction results in the formation of 4',5'-monoadducts with thymine, and the isolated adducts have been shown to possess a cis-syn configuration. karger.com This specific stereochemistry is a direct consequence of the intercalation geometry prior to photoactivation.

The local DNA sequence at the site of intercalation plays a significant role in defining the precise geometry and, consequently, the efficiency of photobinding. Studies on the dark interactions (intercalation) of this compound with various synthetic and natural DNAs have shown that it preferentially binds to sequences with alternating purine and pyrimidine bases. nih.gov However, the requirements for efficient photochemical covalent binding are more stringent. The preferred sites for covalent photoaddition are alternating A-T sequences, such as those found in poly[d(A-T)]. nih.gov This suggests that while the molecule can intercalate into various sites, the specific geometry at A-T rich regions is optimal for the [2+2] cycloaddition reaction to occur. In contrast, alternating C-G regions appear to favor the formation of fluorescent 4',5'-adducts, indicating that the base composition influences the type or yield of the photoproduct. nih.gov

The critical nature of the intercalation geometry is further highlighted by studies on water-soluble derivatives of this compound. In one study, two derivatives, 4'-aminomethyl-4,5'-dimethylangelicin and 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, were compared. nih.gov Both compounds were capable of forming intercalated complexes with DNA effectively. nih.gov However, the former exhibited very poor photobinding to DNA, while the latter showed high photobinding activity. nih.gov This stark difference was attributed to the position assumed by the furocoumarin chromophore within the DNA helix. nih.gov It is proposed that the different side chains influence the orientation of the intercalated molecule, demonstrating that effective intercalation alone is not sufficient for photoreaction; the precise geometry of the complex is paramount for subsequent covalent photobinding. nih.gov

Table 1: Influence of DNA Sequence and Molecular Structure on this compound Photobinding

| Factor | Condition | Intercalation (Dark Binding) | Photobinding (Covalent Addition) | Primary Adduct Type | Reference |

| DNA Sequence | Alternating Purine-Pyrimidine | Favorable | Variable | - | nih.gov |

| Alternating A-T (e.g., poly[d(A-T)]) | Favorable | High Efficiency | - | nih.gov | |

| Alternating C-G | Favorable | Less Efficient; Favors Fluorescent Adducts | 4',5'-adducts | nih.gov | |

| Molecular Structure | This compound | Forms intercalated complex | Monofunctional photobinding | 4',5'-monoadducts with thymine (cis-syn) | karger.com |

| 4'-aminomethyl-4,5'-dimethylangelicin | Forms intercalated complex | Very Poor | - | nih.gov | |

| 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin | Forms intercalated complex | High Efficiency | - | nih.gov |

V. Structure Activity Relationship Sar Studies for 4,5 Dimethylangelicin Analogs

Impact of Methyl Group Substitutions on Photoreactivity and DNA Interaction

The position and number of methyl groups on the angelicin (B190584) scaffold significantly influence its photoreactivity and ability to interact with DNA. Research has shown that the introduction of methyl groups at specific positions can enhance the photobinding of angelicin to DNA. derpharmachemica.com

The order of effectiveness for a single methyl substituent in enhancing DNA photobinding is 4′ > 6 > 5 > 5′ > 4. derpharmachemica.com The addition of a second methyl group to 6-methylangelicin (B1201413) at either the 4 or 4'-position further increases this photobinding capacity. derpharmachemica.com Notably, 4,6,4'-trimethylangelicin has been identified as a particularly promising compound due to its enhanced DNA photobinding. derpharmachemica.com

The planar structure of angelicin derivatives allows them to intercalate between the base pairs of DNA. wikipedia.org Upon exposure to UVA light, they can form covalent bonds, or photoadducts, with pyrimidine (B1678525) bases, primarily thymine (B56734). wikipedia.orgkarger.com Unlike some other furocoumarins like psoralen (B192213), which can form both monoadducts and DNA interstrand cross-links, angelicin and its derivatives primarily form monoadducts. karger.comnih.gov This monofunctional nature is attributed to their angular structure. nih.gov Specifically, studies have shown that 4,5'-dimethylangelicin forms a 4',5'-monoadduct with thymine. karger.com

The introduction of different substituents can also modulate these interactions. For instance, adding a hydroxymethyl or methoxymethyl group to the 4' position of this compound affects its affinity for DNA in the dark and its photobinding capacity. nih.gov While a hydroxymethyl group only slightly lowers the affinity for DNA complex formation, a methoxymethyl group significantly decreases it. derpharmachemica.com An aminomethyl group at the same position markedly increases the affinity for DNA in the dark but inhibits photobinding upon UVA irradiation. nih.gov

Table 1: Impact of Methyl and Other Substitutions on DNA Interaction of Angelicin Analogs

| Compound | Substitution(s) | Effect on DNA Interaction | Reference(s) |

| 6-methylangelicin | Methyl at position 6 | Enhanced DNA photobinding compared to angelicin | derpharmachemica.com |

| 4,6-dimethylangelicin | Methyl groups at positions 4 and 6 | Further increased photobinding to DNA | derpharmachemica.com |

| 4,6,4'-trimethylangelicin | Methyl groups at positions 4, 6, and 4' | Most promising for DNA photobinding | derpharmachemica.com |

| 4'-(hydroxymethyl)-4,5'-dimethylangelicin | Hydroxymethyl at position 4' | Slightly lowered affinity for DNA complex formation in the dark | derpharmachemica.comnih.gov |

| 4'-(methoxymethyl)-4,5'-dimethylangelicin | Methoxymethyl at position 4' | Markedly decreased extent of complexation | derpharmachemica.comnih.gov |

| 4'-(aminomethyl)-4,5'-dimethylangelicin | Aminomethyl at position 4' | Markedly increased affinity for DNA in the dark, but inhibited photobinding under UVA | nih.gov |

Correlation between DNA Photobinding and Biological Effects in Preclinical Models

A strong correlation exists between the ability of this compound analogs to photobind to DNA and their observed biological effects in preclinical studies. The formation of DNA photoadducts is a key mechanism underlying the antiproliferative activity of these compounds. wikipedia.orgnih.gov

Studies on Ehrlich ascites tumor cells have demonstrated that the photobiological activity of this compound derivatives is directly linked to their capacity to photobind to DNA. nih.gov For example, a water-soluble derivative, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, which exhibits high photobinding to DNA, also shows significant photobiological effects, including the inhibition of DNA and RNA synthesis in these tumor cells. nih.gov This antiproliferative activity suggests potential for use in photochemotherapy for conditions like psoriasis. wikipedia.orgnih.govnih.gov

The monofunctional nature of angelicin adducts, forming attachments to only one strand of the DNA, is considered a favorable characteristic. karger.comnih.gov This is in contrast to bifunctional agents like psoralens, which can create interstrand cross-links, a type of damage that is more difficult for cells to repair and is associated with higher phototoxicity and mutagenicity. nih.gov The ability of angelicin derivatives to inhibit DNA replication through the formation of these monoadducts is a foundational aspect of their therapeutic potential. wikipedia.org

Relationship between Chemical Modifications and Molecular Interaction Profiles

Beyond DNA, chemical modifications to the this compound structure also influence its interactions with other biomolecules, such as proteins. Angelicin itself has been shown to interact non-covalently with proteins like human serum albumin. wikipedia.org Upon exposure to UV light, it can also form covalent bonds with proteins, a process enhanced by the presence of oxygen. wikipedia.org

The introduction of specific chemical groups can alter these interaction profiles. For instance, the synthesis of 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, a water-soluble derivative, was designed to improve its interaction with DNA. nih.gov While the previously developed 4'-aminomethyl-4,5'-dimethylangelicin showed poor photobinding, the newer derivative with a longer linking chain demonstrated high photobinding. nih.gov This highlights the importance of the geometry of intercalation for subsequent covalent photobinding. nih.gov

Furthermore, angelicin derivatives have been studied for their effects on various cellular signaling pathways. For example, angelicin has been shown to have anti-inflammatory properties by affecting the NF-κB pathway and can act as an antagonist for the estrogen receptor alpha (ERα). nih.gov Specific analogs of 4,6,4'-trimethylangelicin (TMA), such as GY971a and GY964, have demonstrated the ability to decrease IL-8 gene expression, indicating anti-inflammatory potential. mdpi.com These interactions are crucial for understanding the full spectrum of biological activities of these compounds beyond their direct effects on DNA.

Computational Approaches to SAR Analysis for this compound and Derivatives

Computational methods play a vital role in understanding and predicting the SAR of this compound and its derivatives. nih.govcsmres.co.uk Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the chemical structures of these compounds with their biological activities. hilarispublisher.comderpharmachemica.com

QSAR studies have been employed to develop models that can predict the biological activity of angelicin derivatives based on their structural properties. hilarispublisher.comnih.gov These models utilize various molecular descriptors, including topological, 3D, constitutional, and functional group indices, which are calculated from the chemical structure. hilarispublisher.com By using techniques like genetic algorithms and multiple linear regression, researchers can identify the key structural features that are responsible for a particular biological effect, such as antiviral or photosensitizing activity. hilarispublisher.comderpharmachemica.com

Molecular docking is another powerful computational technique used to study the interactions between angelicin derivatives and their biological targets at a molecular level. nih.govderpharmachemica.com Docking simulations can predict the binding mode of these compounds within the active site of proteins or intercalated with DNA. derpharmachemica.comacs.org This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved affinity and selectivity. For example, docking studies have been used to investigate the binding of psoralen derivatives to the NF-κB protein, providing insights for the design of new inhibitors. acs.org

These computational approaches, including QSAR and molecular docking, are instrumental in the rational design of new angelicin analogs with enhanced therapeutic properties and reduced toxicity. nih.govnih.gov They allow for the screening of virtual libraries of compounds and help prioritize synthetic efforts, ultimately accelerating the drug discovery process.

Vi. Cellular and Molecular Biological Investigations of 4,5 Dimethylangelicin in Model Systems

Modulation of Nucleic Acid Synthesis in in vitro Cell Cultures

4,5'-Dimethylangelicin has demonstrated a significant capacity to modulate the synthesis of nucleic acids, a cornerstone of its biological activity. When Ehrlich ascites tumor cells are photosensitized with this compound and irradiated at 365 nm, a pronounced inhibition of DNA synthesis is observed. researchgate.net This effect is attributed to the compound's high photoreactivity towards DNA in vivo, where it forms monoadducts without inducing cross-linkages. researchgate.net

Further studies with a water-soluble derivative of this compound, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, have corroborated these findings. This derivative exhibits a high capacity for photobinding to DNA, leading to a strong inhibitory effect on both DNA and RNA synthesis in Ehrlich cells. nih.gov The geometry of intercalation of these angelicin (B190584) derivatives into the DNA duplex is considered a critical factor for their subsequent covalent photobinding and inhibitory activity. nih.gov

The interaction of this compound with DNA is sequence-dependent. Studies have shown that it preferentially binds to alternating purine-pyrimidine sequences in the ground state. nih.gov However, for photochemical covalent addition, the compound shows a preference for alternating A-T sequences. nih.gov This specificity in binding and photobinding underscores the targeted nature of its impact on nucleic acid synthesis.

Table 1: Effects of this compound and its Derivatives on Nucleic Acid Synthesis

| Compound | Model System | Effect | Reference |

| This compound | Ehrlich ascites tumor cells | Strong inhibition of DNA synthesis upon photosensitization | researchgate.net |

| 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin | Ehrlich cells | Inhibition of DNA and RNA synthesis | nih.gov |

Effects on Cell Division and Growth in Model Organisms (e.g., Saccharomyces cerevisiae, E. coli)

The inhibitory effects of this compound extend to cell division and growth in various model organisms. In the budding yeast Saccharomyces cerevisiae, angelicin derivatives have been shown to induce lethal effects, particularly when photoinduced. nih.gov The capacity of these compounds to generate singlet oxygen correlates with their photolethality in yeast. nih.gov

A water-soluble derivative of this compound has been shown to effectively inhibit the growth of Escherichia coli cultures. nih.gov This inhibition of bacterial growth further highlights the broad-spectrum antiproliferative potential of this class of compounds. The underlying mechanism is linked to its ability to interfere with fundamental cellular processes essential for growth and division. nih.gov

Investigation of Specific Molecular Pathways

Research into the molecular mechanisms of this compound and its analogs has revealed interactions with specific cellular pathways. For instance, derivatives of angelicin have been studied for their role as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.govfrontiersin.org While these studies primarily focus on trimethylangelicin (TMA), they provide insights into how furocoumarins can interact with and modulate the function of specific proteins involved in cellular transport and signaling. nih.govfrontiersin.org

The DNA damage response (DDR) is a critical pathway affected by compounds that interact with DNA. mdpi.comnih.govnih.gov While direct studies on this compound's role in specific DDR pathways are limited in the provided results, its known photoreactivity with DNA suggests an engagement of these pathways. researchgate.net The formation of DNA adducts would likely trigger cellular stress responses and activate kinases such as ATM and ATR, which are central to the DDR network. mdpi.comnih.gov

Induction of Cellular Damage in Model Systems

The interaction of this compound with cellular components, particularly upon photoactivation, can lead to cellular damage. The primary mechanism involves the formation of covalent adducts with DNA, which can stall replication and transcription, leading to cytotoxicity. researchgate.netwikipedia.org This DNA damage is a key initiator of the cellular response to the compound.

Studies on Antiproliferative Activity in vitro

This compound and its derivatives have demonstrated significant antiproliferative activity against various cell lines in vitro. A water-soluble derivative of this compound has shown notable antiproliferative effects, as evidenced by its ability to inhibit DNA and RNA synthesis in Ehrlich tumor cells. nih.gov This activity is directly linked to its high photobinding affinity for DNA. nih.gov

The antiproliferative effects of related furocoumarins have been observed in a dose-dependent manner in multiple cancer cell lines. frontiersin.org For example, other polyphenolic compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, prostate, and colon. frontiersin.orgresearchgate.netnih.govresearchgate.net The mechanisms underlying this antiproliferative activity often involve the induction of cell cycle arrest and apoptosis. frontiersin.org While specific IC50 values for this compound across a wide range of cell lines were not detailed in the provided search results, the collective evidence points to its potential as an antiproliferative agent.

Table 2: Summary of Cellular and Molecular Investigations of this compound

| Investigation Area | Key Findings | Model Systems | References |

| Nucleic Acid Synthesis | Inhibition of DNA and RNA synthesis upon photoactivation. | Ehrlich ascites tumor cells | researchgate.netnih.gov |

| Cell Division and Growth | Inhibition of cell growth and induction of lethal effects. | Saccharomyces cerevisiae, E. coli | nih.govnih.gov |

| Molecular Pathways | Potential modulation of CFTR protein and likely involvement of DNA damage response pathways. | (Inferred from derivatives and related compounds) | nih.govfrontiersin.orgmdpi.comnih.gov |

| Cellular Damage | Induction of DNA adducts and generation of reactive oxygen species. | (General cellular models) | researchgate.netnih.govwikipedia.org |

| Antiproliferative Activity | Demonstrated inhibition of tumor cell proliferation in vitro. | Ehrlich tumor cells, various cancer cell lines (inferred) | nih.govfrontiersin.org |

Vii. Advanced Methodological Approaches in 4,5 Dimethylangelicin Research

Spectroscopic Techniques for Characterization of 4,5'-Dimethylangelicin and its Interactions

Spectroscopic methods are fundamental to elucidating the structure of this compound and observing its behavior when interacting with biological targets like DNA. nih.govgriffith.edu.au A combination of absorption and fluorescence spectroscopy, alongside nuclear magnetic resonance (NMR) and mass spectrometry (MS), provides a comprehensive picture of the molecule's properties and interaction mechanisms. nih.govmdpi.com

Absorption and Fluorescence Spectroscopy: These techniques are crucial for studying the formation of non-covalent complexes between this compound and DNA. nih.gov The binding of the molecule to DNA can be monitored by changes in the UV-Visible absorption spectrum. scirp.org For instance, studies on derivatives have shown new absorption bands appearing upon complex formation. scirp.org Fluorescence spectroscopy is particularly sensitive to the molecule's environment. The fluorescence characteristics of related dimethylangelicin isomers, including fluorescence quantum yields and lifetimes, have been shown to be dependent on solvent polarity, indicating changes in the decay pathways of the molecule's excited states. researchgate.net The interaction with DNA often leads to changes in these fluorescence properties, providing data on binding constants and the geometry of the intercalation complex. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of newly synthesized this compound and its derivatives. d-nb.info Chemical shift changes in the NMR spectrum upon interaction with a target molecule can reveal specific binding sites. Mass spectrometry, particularly techniques like Electron Ionization (EI-MS), is used to confirm the molecular weight and fragmentation pattern of the compounds, verifying their identity. d-nb.info For example, in the characterization of related chromanochalcones, EI-MS provided key data on the molecular ion peak [M+] and characteristic fragments. d-nb.info

The table below summarizes typical spectroscopic data used in the characterization of furocoumarins and their interactions.

| Spectroscopic Technique | Information Obtained | Example Application |

| UV-Visible Absorption | Formation of ground-state complexes, binding constants. | Observation of new absorption bands upon interaction with DNA. scirp.org |

| Fluorescence Spectroscopy | Excited-state properties, binding geometry, environmental effects. | Determining fluorescence quantum yields and lifetimes in various solvents to understand decay pathways. researchgate.net |

| ¹H and ¹³C NMR | Structural elucidation, confirmation of synthesis. | Identifying characteristic proton and carbon signals to verify the molecular structure. d-nb.info |

| Mass Spectrometry (MS) | Molecular weight confirmation, structural fragmentation patterns. | Determining the mass-to-charge ratio (m/z) to confirm the identity of synthesized derivatives. d-nb.info |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful insights into the chemical problems associated with this compound, complementing experimental data by calculating molecular structures, properties, and interactions. wikipedia.org These in silico methods, ranging from semiempirical calculations to molecular docking, are vital for understanding the molecule's reactivity and for designing new derivatives. researchgate.netwikipedia.org

Semiempirical methods, a type of electronic structure calculation, offer a computationally efficient way to study large molecules like this compound. northwestern.edu These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics, allowing for the calculation of electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). northwestern.eduscirp.org

Research on isomers like 6,5′-dimethylangelicin has utilized semiempirical calculations to investigate photophysical and photochemical behavior. researchgate.net Such calculations help in understanding the nature of the molecule's excited states (e.g., n,π* vs. π,π*) and how the energy gap between these states influences the decay pathways of the singlet state, such as fluorescence and intersystem crossing. researchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the molecule's kinetic stability and reactivity. scirp.org

The table below illustrates the type of data generated from electronic structure calculations and its significance.

| Calculated Property | Method | Significance |

| HOMO Energy | Semiempirical (e.g., CNDO, INDO) | Relates to the ability to donate an electron; indicates potential sites for electrophilic attack. northwestern.edumdpi.com |

| LUMO Energy | Semiempirical (e.g., CNDO, INDO) | Relates to the ability to accept an electron; indicates potential sites for nucleophilic attack. northwestern.edumdpi.com |

| HOMO-LUMO Gap | Semiempirical (e.g., CNDO, INDO) | Correlates with molecular stability and reactivity. A smaller gap suggests higher reactivity. scirp.org |

| Excited State Energies | Semiempirical Calculations | Helps to understand photophysical properties like absorption and fluorescence. researchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA, to form a stable complex. nih.gov This method is instrumental in drug discovery and for studying the interactions of compounds like this compound with their biological targets. texilajournal.com

The process involves placing the this compound molecule in various positions and orientations within the binding site of a target macromolecule, whose three-dimensional structure is known. scirp.org A scoring function is then used to calculate the binding energy for each pose, with lower binding energies indicating a more stable complex and higher binding affinity. mdpi.comnih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues or DNA bases. mdpi.commdpi.com Although direct docking studies on this compound are not extensively published, the methodology is widely applied to similar heterocyclic compounds to predict their binding affinity to targets like DNA and various enzymes. mdpi.commdpi.com For example, the interaction of this compound derivatives with DNA involves intercalation, and docking simulations can model the geometry of this intercalation, which is crucial for the subsequent photochemical reaction. nih.gov

Development of this compound Derivatives as Research Tools

The synthesis of derivatives of this compound has been a key strategy to create specialized molecular tools for research. acs.orgnih.gov These modifications aim to enhance specific properties, such as water solubility, DNA binding affinity, and photoreactivity, to facilitate studies on its mechanism of action and to develop agents with improved photochemotherapeutic potential. nih.govnih.gov

Several derivatives have been prepared to act as more effective monofunctional reagents for DNA. acs.org For example, introducing substituents at the 4'-position has been a successful approach. The synthesis of 4'-aminomethyl-4,5'-dimethylangelicin and subsequently 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin yielded compounds with altered properties. nih.gov The latter derivative, in particular, was designed to be water-soluble and showed high photobinding to DNA, making it a valuable tool for studying DNA interactions and cellular processes. nih.gov Its enhanced ability to form an intercalated complex with DNA, compared to earlier derivatives, highlights the importance of the geometry of intercalation for efficient covalent photobinding. nih.gov Another example is this compound-NHS, which contains an N-hydroxysuccinimide (NHS) ester, a reactive group used for labeling biomolecules, thereby creating a tool for conjugation to proteins or other molecules. medchemexpress.com These synthetic efforts provide a library of related compounds that help to systematically probe structure-activity relationships. acs.orgnih.gov

| Derivative Name | Modification | Purpose of Modification | Reference |

| 4'-Aminomethyl-4,5'-dimethylangelicin | Aminomethyl group at the 4'-position | To improve interaction with DNA. | nih.gov |

| 4'-N,N-Dimethylaminoethoxymethyl-4,5'-dimethylangelicin | N,N-dimethylaminoethoxymethyl group at 4'-position | To increase water solubility and enhance photobinding to DNA. | nih.gov |

| This compound-NHS | N-hydroxysuccinimide (NHS) ester attached | To create a reactive derivative for labeling and conjugation studies. | medchemexpress.com |

| 4,4'-Dimethylangelicin | Methyl group at the 4-position instead of 5'-position | To study structure-activity relationships and compare photobinding and mutagenic activity. | nih.gov |

Viii. Future Directions and Emerging Research Avenues in 4,5 Dimethylangelicin Scholarship

Elucidation of Unexplored Biological Mechanisms

While the formation of monofunctional adducts with DNA upon UVA irradiation is a cornerstone of 4,5'-dimethylangelicin's activity, the full spectrum of its biological consequences remains to be charted. Future research will likely focus on delineating the downstream cellular signaling cascades activated by these DNA lesions. Understanding how cells sense and respond to this compound-induced DNA damage is crucial for optimizing its therapeutic effects and minimizing off-target impacts.

Furthermore, evidence suggests that the biological activities of angelicin (B190584) derivatives may extend beyond direct DNA interactions. For instance, angelicin has been shown to induce both intrinsic and extrinsic apoptotic pathways, arrest the cell cycle at the G2/M phase, and inhibit tubulin polymerization to a greater extent than its linear isomer, psoralen (B192213). frontiersin.orgnih.gov These findings open up avenues for investigating whether this compound shares these capabilities and, if so, the precise molecular targets involved. The exploration of its effects on cytoplasmic components and membrane dynamics, as suggested by early comparative studies with other furocoumarins, also presents a fertile ground for new discoveries.

Advanced Applications in Molecular Biology Research Tools

The unique property of this compound as a monofunctional photo-crosslinker presents untapped potential for its use as a sophisticated tool in molecular biology research. Unlike bifunctional agents such as psoralens which create interstrand cross-links that are highly cytotoxic and complex to repair, this compound induces single adducts. nih.gov This specificity can be harnessed to:

Study DNA Repair Pathways: By inducing specific and uniform DNA monoadducts, this compound can serve as a precise tool to investigate the cellular machinery involved in nucleotide excision repair and other relevant DNA repair pathways.

Map Protein-DNA Interactions: The photoactivated nature of this compound allows for temporal and spatial control over DNA binding. This can be exploited to trap and identify proteins that interact with specific DNA sequences in living cells, a technique known as chromatin immunoprecipitation (ChIP).

Serve as a DNA Probe: The defined photochemical interaction with DNA, particularly its preference for alternating A-T sequences, could be utilized in the development of novel DNA probes for specific sequence recognition and imaging applications. nih.gov

The development of this compound-based tool compounds could provide researchers with a more controlled and less disruptive method to probe DNA structure and function within the cellular environment.

Rational Design of Novel Analogs based on SAR Insights

The principles of medicinal chemistry and an understanding of structure-activity relationships (SAR) are pivotal in the design of new this compound analogs with enhanced or novel properties. Recent studies on other angelicin derivatives have provided a roadmap for such rational design.

For example, detailed SAR studies on angelicin derivatives have demonstrated that specific substitutions on the core scaffold can dramatically influence biological activity. In the context of antiviral research, it was found that the angelicin scaffold is essential for activity against the influenza A virus, with a methyl group at the 4-position being critical. acs.org Furthermore, the addition of meta-substituted phenyl or thiophene (B33073) rings at other positions significantly enhanced inhibitory potency. acs.org

In the realm of photodynamic therapy, computational studies have shown that substituting oxygen atoms in the angelicin skeleton with sulfur or selenium can lead to a red-shifted absorption spectrum, reduced singlet-triplet energy gaps, and increased spin-orbit coupling. nih.govnih.gov These modifications enhance the efficiency of intersystem crossing to the triplet state, making the resulting analogs more potent photosensitizers for generating reactive oxygen species. nih.govnih.gov

These insights can be directly applied to the this compound backbone. The rational design of new analogs could focus on:

Improving Photochemical Properties: Fine-tuning the electronic properties of the molecule to optimize its absorption wavelength and quantum yield for photo-adduct formation.

Enhancing Target Specificity: Introducing moieties that can interact with specific cellular targets to concentrate the compound in desired locations.

Modulating Bioavailability: Altering the lipophilicity and other physicochemical properties to improve its pharmacokinetic profile.

A summary of SAR insights from related angelicin derivatives that could guide the design of novel this compound analogs is presented below:

| Structural Modification | Observed Effect on Angelicin Derivatives | Potential Application for this compound Analogs |

| Substitution at the 4-position | A methyl group is critical for anti-influenza activity. acs.org | Retain or modify the 4-methyl group to optimize specific biological activities. |

| Addition of aryl or heteroaryl groups | Meta-substituted phenyl/thiophene rings enhance antiviral potency. acs.org | Introduce diverse aromatic systems to explore new biological targets and improve efficacy. |

| Chalcogen substitution (S, Se for O) | Red-shifted absorption and enhanced photosensitization. nih.govnih.gov | Develop analogs for photodynamic therapy with improved tissue penetration of light. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The increasing integration of artificial intelligence (AI) and machine learning (ML) in drug discovery offers powerful new tools to accelerate research on this compound. researchgate.netcas.orgnih.gov These computational approaches can be applied across the entire research and development pipeline.

Predictive Modeling: ML algorithms can be trained on existing data for furocoumarins to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models can predict the biological activity, phototoxicity, and pharmacokinetic properties of novel, yet-to-be-synthesized this compound analogs. This in silico screening can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Target Identification: AI can analyze large biological datasets, including genomic, proteomic, and metabolomic data, to identify potential new cellular targets for this compound and its derivatives. This could reveal novel mechanisms of action and expand its therapeutic applications.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the known SAR of angelicin derivatives and desired attributes (e.g., high affinity for a specific target, low phototoxicity), it can propose novel chemical structures that are likely to be effective.

The application of AI and ML in this compound research has the potential to transform the traditional, often serendipitous, process of drug discovery into a more targeted and efficient endeavor.

Exploration of New Photobiological Interactions and Effects

The photobiology of this compound has predominantly been studied in the context of its interaction with DNA. However, the photoexcited molecule may have other, as-yet-unexplored, interactions with cellular components. Future research could investigate:

Photodynamic Effects: While angelicin itself is a less efficient producer of singlet oxygen compared to some other photosensitizers, the rational design of analogs, as discussed above, could enhance this property. nih.govnih.gov Exploring the potential of this compound derivatives as agents for photodynamic therapy, which relies on the generation of cytotoxic reactive oxygen species, is a promising avenue.

Targeted Protein Inactivation: Photoactivated compounds can induce covalent modifications not only in nucleic acids but also in proteins. Research could be directed towards identifying specific protein targets of photoactivated this compound and exploring the potential for light-controlled inhibition of enzyme activity or disruption of protein-protein interactions.

Light-Activated Drug Release: The furocoumarin scaffold could potentially be incorporated into more complex molecular systems where light is used as a trigger to release a therapeutic agent. This "photocaging" strategy allows for precise spatial and temporal control over drug delivery, minimizing systemic toxicity.

The exploration of these new photobiological interactions will not only deepen our fundamental understanding of this compound's mechanism of action but could also lead to the development of novel phototherapeutics with enhanced precision and efficacy.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for studying the photobiological activity of 4,5'-Dimethylangelicin?

- Methodological Answer : Standard protocols involve exposing the compound to ultraviolet A (UVA) radiation to activate its photosensitizing properties. For bacteriophage inactivation studies, mature T2 phages are treated with varying concentrations of this compound under UVA, followed by viability assays (e.g., plaque-forming unit counts). Controls should include psoralen derivatives for comparative analysis .

- Key Variables : UVA wavelength (typically 320–400 nm), exposure duration, compound concentration, and phage/bacterial strain selection. Ensure reproducibility by replicating conditions across biological replicates .

Q. How does this compound compare to psoralen in DNA interaction mechanisms?

- Mechanistic Analysis : Unlike psoralen, which forms both mono-adducts and interstrand cross-links (ICLs) upon UVA activation, this compound primarily forms mono-adducts. This difference impacts DNA repair pathways: mono-adducts are repaired via error-free excision, while ICLs require error-prone SOS repair. Experimental validation involves gel electrophoresis to detect cross-link formation and survival assays in repair-deficient bacterial strains (e.g., E. coli mutants) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Safety Protocols : The compound is classified as a photosensitizing agent (furocoumarin) and requires handling under amber light to prevent unintended activation. Toxicity assessments should precede in vivo studies, referencing IARC guidelines (Suppl. 7, 1987) for carcinogenic risk mitigation. Use personal protective equipment (PPE) and UVA-blocking enclosures during irradiation experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photoinactivation efficiencies of this compound across studies?

- Data Contradiction Analysis : Discrepancies may arise from variations in experimental design, such as UVA intensity (measured in J/cm²), solvent systems (e.g., DMSO vs. ethanol), or target organism physiology. To standardize results:

- Calibrate UVA sources using radiometers.

- Include internal controls (e.g., psoralen) in each experiment.

- Perform dose-response curves to establish EC₅₀ values under consistent conditions .

Q. What advanced methodologies are suitable for studying DNA repair inhibition by this compound?

- Experimental Design :

Reporter Systems : Use plasmid-based assays with engineered lesions (e.g., site-specific adducts) to quantify repair efficiency in E. coli or mammalian cells.

Omics Integration : Transcriptomic profiling (RNA-seq) of repair genes (e.g., uvrABC, recA) post-treatment identifies pathway-specific disruptions.

Single-Molecule Imaging : Atomic force microscopy (AFM) visualizes adduct formation and repair intermediates .

- Limitations : Address false positives from off-target effects using CRISPR-Cas9 knockouts of repair genes .

Q. How can this compound research inform broader studies on furocoumarins' therapeutic potential?

- Translational Framework :

- Structure-Activity Relationships (SAR) : Compare methyl substitution patterns (e.g., 4,4'-Dimethylangelicin vs. 4,5'-isomer) to optimize phototherapeutic indices.

- Combination Therapies : Screen synergistic effects with nanoparticles (e.g., TiO₂) to enhance UVA penetration in tissue models.

- Preclinical Models : Use murine keratinocyte lines or 3D skin equivalents to evaluate efficacy in psoriasis or vitiligo treatment, referencing NNMT-mediated pathways (as in colitis studies) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。